molecular formula C5HCl2N3 B6589541 5,6-dichloropyrimidine-4-carbonitrile CAS No. 1801925-57-4

5,6-dichloropyrimidine-4-carbonitrile

Cat. No.: B6589541
CAS No.: 1801925-57-4
M. Wt: 173.98 g/mol
InChI Key: IHLRTNWJJQYGJP-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a nitrile group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is usually subjected to rigorous purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, products such as 5-amino-6-chloropyrimidine-4-carbonitrile or 5,6-diaminopyrimidine-4-carbonitrile can be formed.

    Reduction Products: 5,6-Dichloropyrimidine-4-amine.

    Oxidation Products: 5,6-Dichloropyrimidine-4-carboxylic acid.

Scientific Research Applications

5,6-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dichloropyrimidine-4-carbonitrile largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it may inhibit kinases or other proteins critical for cancer cell proliferation. The molecular targets and pathways involved are specific to the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

  • 4,6-Dichloropyrimidine-5-carbonitrile
  • 5-Amino-4,6-dichloropyrimidine
  • 4,6-Dichloropyrimidine-5-carboxaldehyde

Comparison: 5,6-Dichloropyrimidine-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to 4,6-dichloropyrimidine-5-carbonitrile, it has a different substitution pattern that affects its chemical behavior and applications. The presence of the nitrile group at the 4th position, as opposed to the 5th, alters its reactivity towards nucleophiles and its potential biological activities .

Properties

CAS No.

1801925-57-4

Molecular Formula

C5HCl2N3

Molecular Weight

173.98 g/mol

IUPAC Name

5,6-dichloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)9-2-10-5(4)7/h2H

InChI Key

IHLRTNWJJQYGJP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C#N

Purity

95

Origin of Product

United States

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